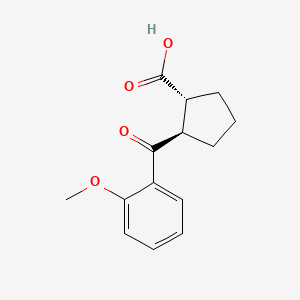

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKBVCIQBYRCMJ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641325 | |

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-82-4 | |

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopentane Ring Formation via Diels-Alder Reaction

The cyclopentane core is often constructed using a Diels-Alder reaction between 1,3-dienes and dienophiles. For example:

- Reactants : Furan derivatives and maleic anhydride.

- Conditions : Thermal or Lewis acid-catalyzed (e.g., AlCl₃) cycloaddition at 80–120°C for 6–12 hours.

- Yield : 60–75% with trans selectivity (6:1 ratio).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80–120°C | |

| Catalyst | AlCl₃ (10 mol%) | |

| trans:cis Ratio | 6:1 |

Introduction of Methoxybenzoyl Group via Friedel-Crafts Acylation

The methoxybenzoyl moiety is introduced using Friedel-Crafts acylation:

- Reactants : Cyclopentane-carboxylic acid derivative and 2-methoxybenzoyl chloride.

- Conditions : Anhydrous CH₂Cl₂, AlCl₃ (1.2 equiv), 0°C to room temperature, 4–6 hours.

- Yield : 65–80% after purification by column chromatography.

- Excess AlCl₃ improves electrophilic activation but may lead to over-acylation.

- Steric hindrance from the cyclopentane ring necessitates prolonged reaction times.

Stereochemical Control via Chiral Resolution

Racemic mixtures are resolved using chiral amines:

- Resolution Agent : R-1-phenylethylamine (1.2 equiv).

- Conditions : Ethanol solvent, reflux for 12 hours, followed by recrystallization in hexane/ethyl acetate.

- Result : >99% enantiomeric excess (ee) for the (1R,2R)-isomer.

| Parameter | Value | Source |

|---|---|---|

| ee Achieved | >99% | |

| Recovery of Amine | 85–90% |

Final Carboxylation via Oxidation

The carboxylic acid group is introduced through oxidation of a methyl ester intermediate:

- Reactants : Methyl ester derivative of the acylated cyclopentane.

- Conditions : NaOH (2M), H₂O/MeOH (3:1), 60°C for 8 hours.

- Yield : 85–90% after acidification (HCl) and extraction.

- Over-oxidation is mitigated by controlled pH (maintained at 2–3 during acidification).

- Purity post-recrystallization (cyclohexane): 99.7% by HPLC.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Diels-Alder Cyclization | High trans selectivity | Requires high temperatures | 60–75% |

| Chiral Resolution | Excellent ee | Costly resolution agent | 70–80% |

| Friedel-Crafts Acylation | Scalable | Sensitive to moisture | 65–80% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carbonyl group of the methoxybenzoyl moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products:

Oxidation: Hydroxyl or carbonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Compounds with different functional groups replacing the original substituents.

Scientific Research Applications

Chemical Research Applications

Synthesis of Derivatives

Trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution to yield a range of derivatives. These derivatives are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound interacts with molecular targets through its functional groups, influencing biochemical pathways. Its potential to act as an enzyme inhibitor highlights its importance in drug design and development.

This compound exhibits various biological activities that make it a candidate for therapeutic applications.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, offering potential relief for conditions characterized by excessive inflammation. Initial studies suggest it may reduce pain through interactions with pain receptors.

Anticancer Potential

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. Studies on related compounds have shown promise in targeting hormone-dependent cancers, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as a precursor for various industrial applications, including the synthesis of polymers and other high-value chemical products .

Antiplatelet Activity

A study demonstrated that derivatives of this compound exhibited significant antiplatelet aggregation activity in vitro. This suggests potential cardiovascular benefits, warranting further investigation into its use as a therapeutic agent for preventing thrombotic events.

Cytoprotective Effects

Compounds related to this acid have been tested for their ability to protect against ethanol-induced gastric lesions in animal models. This indicates possible gastroprotective properties that could be beneficial in treating gastrointestinal disorders.

Blood Pressure Regulation

Some derivatives have been evaluated for their ability to lower systemic blood pressure in vivo, which could be relevant for developing antihypertensive therapies. This aspect highlights the compound's potential role in cardiovascular health management.

Mechanism of Action

The mechanism of action of trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzoyl group and carboxylic acid group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The table below compares trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid with structurally related compounds, emphasizing substituent variations and their implications:

Biological Activity

Trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid (TMCCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMCCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TMCCA has a molecular formula of C14H16O4 and a molecular weight of approximately 248.28 g/mol. Its structure features a cyclopentane ring substituted with a methoxybenzoyl group and a carboxylic acid functional group. The presence of the methoxy group imparts specific electronic properties that may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.28 g/mol |

| Boiling Point | ~424.1 °C |

| Density | ~1.229 g/cm³ |

The biological activity of TMCCA is primarily mediated through its interaction with various molecular targets, such as enzymes and receptors. The methoxybenzoyl group and the carboxylic acid moiety play crucial roles in these interactions, potentially affecting binding affinity and specificity. The compound may engage in hydrogen bonding and hydrophobic interactions, which are essential for its activity against specific biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: TMCCA may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: The compound might modulate receptor activity, influencing signaling pathways related to inflammation or cancer progression.

- Cellular Signaling Alteration: TMCCA could affect cellular signaling pathways, impacting processes such as apoptosis and proliferation.

Case Studies

- Anti-inflammatory Activity:

- Anticancer Potential:

-

Binding Studies:

- Interaction studies involving TMCCA could reveal significant binding capabilities with proteins or enzymes, indicating its potential therapeutic effects or toxicity profiles. Such studies are essential for understanding the compound's biological relevance.

Comparative Analysis

To highlight TMCCA’s uniqueness among similar compounds, the following table compares it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C14H16O4 | Contains both cyclopentane ring and methoxybenzoyl group |

| trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | Simpler structure; lacks methoxybenzoyl group |

| 2-(4-Methoxyphenyl)propanoic acid | C10H12O3 | Contains an additional phenyl group; different activity profile |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves cyclization reactions using acidic catalysts such as boron trifluoride diethyl etherate, as demonstrated in analogous cyclopentane-carboxylic acid derivatives . Key steps include regioselective nucleophilic substitution and subsequent oxidation. To achieve enantiomeric purity, chiral resolution via HPLC with chiral stationary phases (e.g., polysaccharide-based columns) is recommended. For intermediates, ensure rigorous characterization using and to confirm stereochemistry .

Q. How can researchers optimize the purification of this compound from reaction mixtures?

- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for initial purification. For higher purity (>95%), recrystallization using polar aprotic solvents like DMSO or acetone is advised. Monitor purity via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm using mass spectrometry (LCMS, m/z ~262.3 for molecular ion [M+H]+) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Stereochemical confirmation : Use coupling constants to verify trans-configuration (e.g., vicinal protons on the cyclopentane ring).

- Functional groups : FT-IR for carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500-3300 cm) stretches.

- Purity : HPLC retention time comparison with standards (e.g., 1.03 minutes under SMD-FA05 conditions) .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) in cyclopentane-carboxylic acid derivatives influence biological activity?

- Methodological Answer : Conduct comparative binding assays (e.g., radioligand displacement for receptor targets) using enantiomerically pure cis and trans isomers. For example, trans isomers often exhibit higher affinity due to spatial alignment of the methoxybenzoyl group with hydrophobic pockets in enzymes or receptors . Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses and rationalize activity differences .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Source validation : Cross-check purity (>95% by HPLC) and stereochemical assignment (via X-ray crystallography or NOESY NMR).

- Assay conditions : Standardize protocols (e.g., buffer pH, temperature) to minimize variability.

- Meta-analysis : Use computational tools (e.g., PubChem BioActivity Data) to identify trends or outliers in IC values .

Q. How can in silico modeling predict the metabolic stability of this compound?

- Methodological Answer : Employ software like Schrödinger’s ADMET Predictor or SwissADME to:

- Estimate metabolic sites (e.g., methoxy group demethylation).

- Predict cytochrome P450 interactions (CYP3A4/2D6 liability).

- Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What role does the methoxy group play in modulating the compound’s solubility and membrane permeability?

- Methodological Answer :

- Solubility : Measure logP (e.g., shake-flask method) to assess hydrophobicity. The methoxy group increases polarity, improving aqueous solubility compared to non-substituted analogs .

- Permeability : Use Caco-2 cell monolayers or PAMPA assays. Methoxy substitution may reduce passive diffusion but enhance active transport via solute carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.